molecular formula C11H12N2O4S B3000825 2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 875163-37-4

2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid

Cat. No.: B3000825
CAS No.: 875163-37-4
M. Wt: 268.29
InChI Key: IRINSPQIWSZSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
2-[2-(Methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid (CAS: 875163-37-4) is a benzimidazole derivative with a methanesulfonylmethyl substituent at the 2-position of the heterocyclic ring and an acetic acid group at the 1-position. Its molecular formula is C₁₁H₁₂N₂O₄S, and it has a molecular weight of 268.29 g/mol . The IUPAC name is 2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetic acid. Key structural features include:

  • Benzimidazole core: A fused bicyclic system with aromatic and hydrogen-bonding capabilities.
  • Methanesulfonylmethyl group: A strong electron-withdrawing substituent that enhances acidity and influences reactivity.
  • Acetic acid moiety: Provides a carboxylic acid functional group for salt formation or further derivatization.

The compound is available as a powder and is typically stored at room temperature.

Properties

IUPAC Name

2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-18(16,17)7-10-12-8-4-2-3-5-9(8)13(10)6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRINSPQIWSZSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NC2=CC=CC=C2N1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves multiple steps. One common method involves the reaction of 2-aminobenzimidazole with methanesulfonyl chloride to form the intermediate 2-(methanesulfonylmethyl)-1H-benzimidazole. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition of their activity. The benzodiazole ring can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Structural Analogues

A. 2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid

  • Structure : Contains a 2-oxo group instead of methanesulfonylmethyl.
  • Properties : Exhibits strong intramolecular hydrogen bonding, enhancing acidity. The carbonyl group contributes to resonance stabilization, making it more reactive in nucleophilic environments .

B. 2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid

  • Structure : Features a trifluoromethyl (-CF₃) group at the 2-position.
  • Properties :
    • LogP : 2.14 (higher lipophilicity than the target compound) .
    • Melting Point : 248°C (higher than typical benzimidazole derivatives due to CF₃’s electronegativity) .
  • Key Differences : The -CF₃ group introduces strong electron-withdrawing effects, altering metabolic stability and bioavailability compared to the methanesulfonylmethyl analogue.

C. [2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid

  • Structure : Directly substitutes the benzimidazole 2-position with a methylsulfonyl (-SO₂Me) group.
  • Properties : Molecular weight = 254.26 g/mol; soluble in DMSO and chloroform .

D. 2-([6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy)acetic acid

  • Structure : Contains a chloro and 4-methylphenyl substituent on the benzimidazole core.
  • Key Differences : The bulky aryl substituent may hinder solubility but enhance binding to hydrophobic enzyme pockets.
Physicochemical Properties Comparison
Compound Molecular Weight (g/mol) Substituent (R) LogP Melting Point (°C)
Target Compound 268.29 -CH₂SO₂Me N/A N/A
2-(2-Oxo-2,3-dihydro-benzodiazol-yl)acetic acid 206.19 -O N/A >200 (decomposes)
Trifluoromethyl derivative 273.21 -CF₃ 2.14 248
Methylsulfonyl derivative 254.26 -SO₂Me N/A N/A
Chloro-methylphenyl derivative 316.74 -Cl, -C₆H₄(4-Me) N/A N/A

Biological Activity

2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid, also known as C11H12N2O4S, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and analgesic effects.

The compound's chemical structure and properties are crucial for understanding its biological activity. Below is a summary of its key chemical characteristics:

PropertyValue
Chemical Formula C11H12N2O4S
Molecular Weight 268.29 g/mol
IUPAC Name 2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetic acid
PubChem CID 7063916
Appearance Powder
Storage Temperature Room Temperature

Antibacterial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, research on similar compounds has shown promising zones of inhibition against both Gram-positive and Gram-negative bacteria . The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various experimental models. In particular, it has shown notable inhibition in models of inflammation induced by agents such as acetic acid. The percentage inhibition observed in these studies was comparable to standard anti-inflammatory drugs like ibuprofen .

Analgesic Properties

The analgesic effects of this compound have been evaluated through the acetic acid-induced writhing test in mice. Results indicated a significant reduction in writhing movements at specific dosages, suggesting effective pain relief comparable to diclofenac sodium .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of related compounds demonstrated that they significantly inhibited the growth of various pathogens at concentrations as low as 0.16% to 0.31% . This suggests that compounds in this class could serve as effective alternatives to traditional antibiotics.

Study 2: In Vivo Analgesic Assessment

In an in vivo model assessing analgesic activity, the compound exhibited a dose-dependent response in reducing pain induced by acetic acid. The results showed an inhibition rate of around 56% at optimal doses, indicating its potential as an analgesic agent .

Molecular Docking Studies

Molecular docking studies have been performed to explore the binding affinity of this compound with various biological targets. Notable targets include:

  • Dihydrofolate Reductase (DHFR) : Implicated in antimicrobial activity.
  • Cyclooxygenase-2 (COX-2) : Linked to anti-inflammatory and analgesic effects.

These studies provide insight into the compound's mechanism of action and support its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid?

The compound is typically synthesized via solvent-free reductive amination or hydrazine-mediated cyclization . For example:

  • Intermediate preparation : Methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate reacts with hydrazine hydrate under reflux in absolute alcohol (4 hours). Reaction progress is monitored via TLC (Chloroform:Methanol, 7:3) .
  • Key step : The methanesulfonylmethyl group is introduced via nucleophilic substitution or oxidation of thioether intermediates.
Reaction Conditions DetailsReference
SolventAbsolute alcohol
Reflux time4 hours
Monitoring methodTLC (Chloroform:Methanol, 7:3)

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., single-crystal studies at 290 K, R factor = 0.051) .
  • Spectroscopy : NMR (1H/13C) confirms substituent placement, while IR identifies functional groups like sulfonyl and carboxylic acid.
  • Chromatography : HPLC or TLC ensures purity (>95%) .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reaction design?

  • Quantum chemical calculations : Predict reaction pathways and transition states. For example, ICReDD employs reaction path searches to narrow experimental conditions, reducing trial-and-error approaches .
  • DFT studies : Analyze electronic properties (e.g., frontier molecular orbitals) to predict reactivity. A combined DFT/X-ray approach validated the stability of benzothiazine derivatives .

Q. How to resolve contradictions in spectral or crystallographic data?

  • Cross-validation : Compare experimental NMR/X-ray data with computational predictions (e.g., bond lengths in DFT vs. crystallography). For instance, mean C–C bond deviation of 0.004 Å in X-ray studies requires calibration with theoretical models .
  • Multi-method analysis : Use mass spectrometry (HRMS) to confirm molecular weight discrepancies caused by hydration or tautomerism .

Q. What strategies improve yield in large-scale synthesis?

  • Process control : Optimize reflux time and solvent ratios (e.g., ethanol/water mixtures for crystallization).
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance reductive amination efficiency .
  • Scale-up considerations : Monitor exothermic reactions using calorimetry to prevent decomposition .

Methodological Tables

Q. Table 1: Key Computational Parameters for Reaction Optimization

ParameterValue/ApproachApplication Example
Quantum chemical methodB3LYP/6-31G(d)Electron density mapping
Reaction path searchNudged elastic band (NEB)Transition state identification
Data extractionMachine learning (ML) pipelinesExperimental condition screening

Q. Table 2: Common Contaminants and Mitigation Strategies

ContaminantSourceMitigation
Hydrazine byproductsIncomplete cyclizationProlonged reflux (6+ hours)
Sulfonyl oxidationAir exposureInert atmosphere (N2/Ar)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.